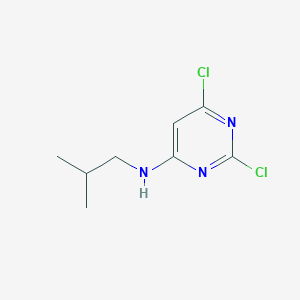

2,6-dichloro-N-isobutylpyrimidin-4-amine

Description

2,6-Dichloro-N-isobutylpyrimidin-4-amine is a pyrimidine derivative characterized by a six-membered aromatic ring with chlorine atoms at the 2- and 6-positions and an isobutylamine group at the 4-position. The isobutyl group introduces steric bulk and lipophilicity, which may affect solubility and biological activity.

Properties

IUPAC Name |

2,6-dichloro-N-(2-methylpropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2N3/c1-5(2)4-11-7-3-6(9)12-8(10)13-7/h3,5H,4H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLIJVZCSFSEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598745 | |

| Record name | 2,6-Dichloro-N-(2-methylpropyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72063-78-6 | |

| Record name | 2,6-Dichloro-N-(2-methylpropyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N-isobutylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the isobutyl group. One common method includes:

Chlorination: Starting with pyrimidine, chlorination at positions 2 and 6 can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

Amination: The chlorinated intermediate is then subjected to nucleophilic substitution with isobutylamine to introduce the isobutyl group at the nitrogen atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atoms at positions 2 and 6 can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.

Oxidation Products: Oxidation may lead to the formation of pyrimidine N-oxides or other oxidized derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 2,6-dichloro-N-isobutylpyrimidin-4-amine exhibits notable antimicrobial properties. The compound's structural features allow it to interact effectively with biological targets, potentially inhibiting bacterial growth. This interaction is likely facilitated by the lipophilicity introduced by the chlorine substituents, enhancing membrane penetration and efficacy against pathogens.

Drug Development

The compound has been explored as a scaffold for developing new drugs targeting specific biological pathways. For instance, studies have shown that derivatives of pyrimidine can serve as inhibitors for various enzymes involved in metabolic processes. The binding affinity of 2,6-dichloro-N-isobutylpyrimidin-4-amine to certain receptors suggests its potential utility in drug design aimed at modulating enzyme activity .

Agricultural Applications

Pesticide Formulation

In agricultural settings, 2,6-dichloro-N-isobutylpyrimidin-4-amine is being investigated for its role in formulating pesticides. Its biological activity positions it as a candidate for developing effective pest control agents. The compound has shown promise in inhibiting chitin synthesis in insects, which can lead to both insecticidal and ovicidal effects. This mechanism is particularly beneficial for managing pests like bollworms .

Chitin Synthesis Inhibition

The compound's ability to act as a chitin synthesis inhibitor is crucial for its application in agriculture. By disrupting the chitin formation process in insect exoskeletons, it can effectively reduce pest populations. This application underscores the importance of 2,6-dichloro-N-isobutylpyrimidin-4-amine in sustainable agriculture practices aimed at minimizing chemical pesticide use while maintaining crop protection .

Structure-Activity Relationship (SAR) Studies

Optimization of Biological Activity

Recent studies focused on the structure-activity relationship (SAR) of pyrimidine derivatives have highlighted how modifications to the 2,6-dichloro-N-isobutylpyrimidin-4-amine structure can enhance its biological properties. For example, altering substituents on the pyrimidine ring has been shown to improve potency against specific biological targets, including enzymes like NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D), which plays a role in lipid signaling pathways .

Case Studies and Research Findings

Several case studies have documented the applications of 2,6-dichloro-N-isobutylpyrimidin-4-amine:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of various bacterial strains, indicating its potential as a lead compound for new antibiotics.

- Pesticide Development : Research highlighted its effectiveness against common agricultural pests through laboratory trials that showcased its rapid action as an insecticide .

- Enzyme Inhibition Studies : Investigations into its role as an NAPE-PLD inhibitor revealed that modifications could lead to compounds with nanomolar potency, paving the way for further pharmacological exploration .

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-isobutylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of kinases or other proteins by binding to their active sites, thereby blocking their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compounds in (21–25) share a fused furo[2,3-d]pyrimidine core but differ in substituents at the 4-amino position and methyl groups at the 2- and 6-positions. Below is a detailed comparison of structural and physicochemical properties:

Structural Differences

Core Ring System :

- Target Compound : Simple pyrimidine ring.

- Compounds 21–25 : Furo[2,3-d]pyrimidine (furan-fused pyrimidine), which increases planarity and π-conjugation .

Substituents on Pyrimidine :

- Target : Electron-withdrawing chlorine atoms at 2- and 6-positions.

- Compounds 21–25 : Electron-donating methyl groups at 2- and 6-positions, which may reduce electrophilicity but enhance stability .

N-Substituents :

- Target : Branched aliphatic isobutyl group.

- Compounds 21–25 : Aromatic or alkoxy-phenyl groups (e.g., benzodioxol, benzofuran, propoxyphenyl), which introduce planar, π-conjugated systems .

Physicochemical Properties

A comparative analysis of physical properties is summarized in Table 1:

| Compound | Core Structure | 2,6-Substituents | N-Substituent | Melting Point (°C) | Rf Value (EtOAc/Hexane) | Yield (%) |

|---|---|---|---|---|---|---|

| Target Compound | Pyrimidine | Cl, Cl | Isobutyl | Not reported | Not reported | N/A |

| 21 (C15H13N3O2) | Furopyrimidine | Me, Me | 1,3-Benzodioxol-5-yl | 185.5–187.1 | 0.10 (1:3) | 72 |

| 22 (C15H13N3O2) | Furopyrimidine | Me, Me | 2,3-Dihydrobenzofuran | 193.7–195.2 | 0.10 (1:3) | 70 |

| 23 (C15H11N3O2) | Furopyrimidine | Me, Me | Benzofuran-5-yl | 173.4–175.0 | 0.10 (1:3) | 66 |

| 24 (C17H19N3O2) | Furopyrimidine | Me, Me | 4-Propoxyphenyl | 136.3–137.1 | 0.51 (1:3) | 67 |

| 25 (C17H19N3O2) | Furopyrimidine | Me, Me | 4-Ethoxyphenyl | 160.6–162.1 | 0.51 (1:3) | 80 |

Key Observations :

- Melting Points : Aromatic N-substituents (e.g., compounds 21–23) exhibit higher melting points (173–195°C) compared to alkoxy-phenyl derivatives (24–25: 136–162°C), likely due to enhanced crystal packing via π-π stacking. The target’s aliphatic isobutyl group may reduce melting points relative to aromatic analogs .

- Lipophilicity : The target’s isobutyl group is more lipophilic than the alkoxy-phenyl groups in 24–25, which could increase membrane permeability but reduce aqueous solubility.

- Synthetic Yields : Alkoxy-phenyl derivatives (24–25) show higher yields (67–80%) compared to aromatic analogs (21–23: 66–72%), suggesting steric or electronic effects during coupling reactions .

Methodological Considerations

The structural determination of pyrimidine derivatives often relies on X-ray crystallography, with software like SHELX employed for refinement . The target compound’s structure could similarly benefit from SHELX-based refinement to confirm stereoelectronic effects of chlorine substituents .

Biological Activity

Overview

2,6-Dichloro-N-isobutylpyrimidin-4-amine is a pyrimidine derivative characterized by two chlorine atoms at positions 2 and 6, an isobutyl group at the nitrogen atom, and an amine group at position 4. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development targeting specific biological pathways.

- Molecular Formula : C₈H₁₁Cl₂N₃

- CAS Number : 72063-78-6

- IUPAC Name : 2,6-dichloro-N-(2-methylpropyl)pyrimidin-4-amine

The biological activity of 2,6-dichloro-N-isobutylpyrimidin-4-amine is primarily attributed to its ability to inhibit specific enzymes or receptors. This compound may act by binding to active sites of target proteins, thereby blocking their function. For instance, it has been suggested that it could inhibit kinases or other proteins involved in disease pathways .

Biological Activities

Research indicates that derivatives of this compound may exhibit a range of biological activities, including:

- Antiviral Activity : Some studies suggest that pyrimidine derivatives can inhibit viral replication.

- Anticancer Properties : The compound's structural features may contribute to its ability to affect tumor cell proliferation and migration .

- Anti-inflammatory Effects : Potential applications in reducing inflammation through enzyme inhibition have been noted.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) for pyrimidine derivatives has been conducted. Key findings include:

The introduction of various substituents on the pyrimidine ring has shown to significantly influence the potency and specificity of biological activity. For instance, modifications at the nitrogen atom or changes in halogen substitution can enhance interaction with biological targets.

Case Studies

- Inhibition of NAPE-PLD : A study on related pyrimidine compounds demonstrated that specific modifications could lead to significant inhibition of the enzyme NAPE-PLD, which is involved in the biosynthesis of bioactive lipids. This inhibition was linked to alterations in emotional behavior in animal models, indicating potential therapeutic applications for mood disorders .

- Anticancer Activity : Another investigation highlighted that compounds with similar structures exhibited potent activities against tumor cell lines, suggesting that 2,6-dichloro-N-isobutylpyrimidin-4-amine could be explored further for its anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.